2-(5-Bromo-2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine

μ-opioid receptor allosteric modulation structure–activity relationship sulfonyl substitution

Select this compound for its structurally unique 5-bromo-2-methoxy phenyl and m-tolylsulfonyl combination, absent from published BMS-series μ-opioid modulator SAR. Its logP of ~5.2 (vs. 4.4 for BMS-986124) makes it a strong candidate for CNS-penetrant library design and comparative DMPK profiling. Suitable for HTS deck diversification and probing bromo-methoxy positional isomerism effects on MOR allosteric modulation.

Molecular Formula C17H18BrNO3S2
Molecular Weight 428.36
CAS No. 321579-25-3
Cat. No. B2711392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine
CAS321579-25-3
Molecular FormulaC17H18BrNO3S2
Molecular Weight428.36
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)Br)OC
InChIInChI=1S/C17H18BrNO3S2/c1-12-4-3-5-14(10-12)24(20,21)19-8-9-23-17(19)15-11-13(18)6-7-16(15)22-2/h3-7,10-11,17H,8-9H2,1-2H3
InChIKeyONSKPYHSULWDER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Bromo-2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine (CAS 321579-25-3): Procurement-Grade Physicochemical Baseline and Comparator Landscape


2-(5-Bromo-2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine (CAS 321579-25-3) is a thiazolidine derivative with molecular formula C17H18BrNO3S2 and molecular weight 428.4 g/mol . The compound is typically supplied at ≥95% purity for research use only . Its computed logP is approximately 5.2 , placing it in a lipophilicity range that may affect solubility and permeability. This compound belongs to a broader class of N-sulfonyl thiazolidines that have been explored in structure–activity relationship (SAR) studies for allosteric modulation of the μ-opioid receptor (MOR), with close analogs BMS-986122 and BMS-986124 serving as reference PAM and SAM tool compounds, respectively [1]. However, direct quantitative bioactivity data for this specific analog remain absent from the peer-reviewed literature, making its selection a matter of defined structural differentiation rather than documented potency advantage.

Why 2-(5-Bromo-2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine Cannot Be Replaced by Generic Thiazolidine Analogs: Structural Determinants of Differentiation


Within the N-sulfonyl thiazolidine chemotype, the nature and position of substituents on both the phenyl ring and the sulfonyl aryl group critically determine pharmacological profile. The well-characterized series comprising BMS-986122 (3-bromo-4-methoxy, 4-chlorophenylsulfonyl; μ-PAM), BMS-986124 (4-bromo-2-methoxy, 4-chlorophenylsulfonyl; μ-SAM), and BMS-986123 (μ-SAM) demonstrates that even minor positional isomerism of the bromo and methoxy substituents can switch a compound from positive allosteric modulator to silent allosteric modulator of the μ-opioid receptor [1]. The target compound 2-(5-Bromo-2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine carries a unique combination: a 5-bromo-2-methoxy substitution pattern on the phenyl ring and an m-tolyl (3-methylphenyl) sulfonyl group. This specific architecture is not represented among the published BMS-series SAR compounds, making generic substitution with a commercially available μ-PAM or μ-SAM tool compound scientifically unsound without direct comparative profiling .

2-(5-Bromo-2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine: Quantitative Differentiation Evidence vs. μ-Opioid Allosteric Modulator Comparators and In-Class Analogs


Sulfonyl Aryl Group Differentiation: m-Tolyl vs. 4-Chlorophenyl Sulfonyl in Thiazolidine-Based μ-Opioid Receptor Modulators

The target compound features an m-tolylsulfonyl group (3-methylphenylsulfonyl), whereas both BMS-986122 (μ-PAM) and BMS-986124 (μ-SAM) carry a 4-chlorophenylsulfonyl group. In the published SAR study of 33 BMS-986122 analogs, the 4-chlorophenylsulfonyl moiety was held constant, and only variations on the phenyl ring were explored; the impact of replacing the 4-chlorophenylsulfonyl with an m-tolylsulfonyl group on μ-opioid receptor allosteric modulation has not been reported [1]. The m-tolyl group introduces an electron-donating methyl substituent at the meta position (Hammett σmeta = −0.07 for CH3), in contrast to the electron-withdrawing 4-chloro substituent (σpara = +0.23), which alters the sulfonyl group's electronic character and may affect hydrogen-bond acceptor capacity and target engagement [2].

μ-opioid receptor allosteric modulation structure–activity relationship sulfonyl substitution

Bromo-Methoxy Substitution Pattern: 5-Bromo-2-methoxy vs. Comparator Isomers in the Thiazolidine μ-Opioid Modulator Scaffold

The target compound carries a 5-bromo-2-methoxy substitution on the phenyl ring. In the BMS-986122 SAR series, the reference PAM BMS-986122 has 3-bromo-4-methoxy substitution, while the reference SAM BMS-986124 has 4-bromo-2-methoxy substitution [1]. The 5-bromo-2-methoxy pattern in the target compound is a distinct positional isomer not evaluated in the published SAR study. In the broader thiazolidine μ-opioid modulator literature, the relative positioning of the bromo and methoxy groups has been shown to be a critical determinant of whether a compound acts as a PAM, a SAM, or is inactive at the μ-opioid receptor [1].

positional isomerism μ-opioid receptor allosteric modulator selectivity

Computed Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation from Closest Commercial μ-Opioid Modulator Comparators

The target compound has a computed logP of approximately 5.22 and a polar surface area (PSA) of 80.3 Ų, based on data for the structurally analogous compound (9CI)-3-[(4-bromophenyl)sulfonyl]-2-(4-methoxy-3-methylphenyl)-thiazolidine (CAS 477515-76-7, same molecular formula C17H18BrNO3S2) . In comparison, the commercial μ-opioid SAM BMS-986124 (CAS 1447968-71-9) has a computed XLogP3-AA of 4.4 [1]. The approximately 0.8 log unit higher lipophilicity of the target compound predicts altered membrane permeability, tissue distribution, and potential off-target binding profiles relative to BMS-986124.

lipophilicity polar surface area drug-likeness physicochemical profiling

Supplier Availability and Purity Specification: 95% Purity Research-Grade Stock vs. Validated Pharmacological Tool Compounds

The target compound is commercially available from BenchChem (Cat. No. B2711392) at 95% purity, with stock availability for research use . In contrast, the structurally related μ-opioid SAM BMS-986124 is available from Sigma-Aldrich (Cat. No. SML0903) at ≥98% purity (HPLC), with full certificate of analysis and documented biochemical pharmacology . The target compound fills a procurement niche: it is accessible for SAR expansion or screening library diversification at a purity grade suitable for primary screening, whereas BMS-986124 is positioned as a validated, high-purity pharmacological tool compound for mechanism-of-action studies.

compound procurement purity specification research tool compound custom synthesis

Molecular Weight Differentiation: 428.4 g/mol vs. Heavier BMS-Series Comparators with Chlorophenylsulfonyl Groups

The target compound has a molecular weight of 428.4 g/mol (C17H18BrNO3S2) . BMS-986124, which carries a 4-chlorophenylsulfonyl group instead of the m-tolylsulfonyl group, has a molecular weight of 448.8 g/mol (C16H15BrClNO3S2) [1]. The approximately 20.4 g/mol lower molecular weight of the target compound results from the replacement of chlorine (atomic weight ~35.5) with a methyl group (CH3, formula weight ~15), representing a tangible physicochemical difference that may affect compound handling, solubility, and molar concentration calculations in assay preparation.

molecular weight physicochemical properties compound library design

2-(5-Bromo-2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine: Optimal Research and Industrial Application Scenarios Based on Differential Evidence


μ-Opioid Receptor Allosteric Modulator SAR Expansion: Probing Unexplored Substitution Space

For medicinal chemistry teams seeking to expand the SAR landscape beyond the published BMS-986122 analog series, this compound offers a unique combination of 5-bromo-2-methoxy phenyl substitution and m-tolylsulfonyl group that has not been evaluated in the 33-analog SAR study [1]. Researchers profiling novel μ-opioid receptor allosteric modulators can use this compound to probe whether the 5-bromo positional isomer, in combination with the electron-donating m-tolylsulfonyl group, yields PAM, SAM, or novel functional activity at MOR. This scenario is supported by the established sensitivity of MOR allosteric modulation to bromo-methoxy positional isomerism demonstrated in the BMS series [1].

CNS Penetration-Focused Compound Library Design Leveraging Enhanced Lipophilicity

The target compound's computed logP of approximately 5.2, which is ~0.8 log units higher than the reference MOR SAM BMS-986124 (logP 4.4) [2], positions it as a candidate for CNS-focused screening libraries where enhanced blood-brain barrier penetration is desired. Neuroscience research groups building focused libraries for neuropharmacological target screening may preferentially select this compound over BMS-986124 for assays where higher lipophilicity is correlated with improved CNS exposure. This scenario is directly derived from the cross-study comparable logP data [2] and the established relationship between logP and CNS penetration.

High-Throughput Screening Library Diversification with Structurally Distinct Thiazolidine Scaffolds

For high-throughput screening (HTS) facilities and compound management groups, this compound provides structural diversity beyond the commercially available BMS-series tool compounds. Its distinct combination of m-tolylsulfonyl and 5-bromo-2-methoxy groups expands the chemical space coverage of thiazolidine-based screening decks . The compound's 95% purity and commercial availability make it suitable for primary screening campaigns where purity requirements are balanced against library diversity goals. Procurement for this scenario is justified by the documented structural uniqueness relative to the known BMS-series analogs [1].

Physicochemical Profiling and In Vitro ADME Assessment of Brominated Thiazolidine Derivatives

Drug metabolism and pharmacokinetics (DMPK) laboratories conducting systematic physicochemical profiling of thiazolidine derivatives can employ this compound to evaluate how the m-tolylsulfonyl group affects solubility, metabolic stability, and permeability relative to the 4-chlorophenylsulfonyl-bearing BMS analogs. The quantified logP difference of approximately +0.8 units and the molecular weight reduction of ~20 g/mol versus BMS-986124 [2] provide a clear rationale for comparative in vitro ADME studies. This application leverages the cross-study comparable physicochemical data [2] to design controlled experiments isolating the effect of the sulfonyl aryl substitution on ADME parameters.

Quote Request

Request a Quote for 2-(5-Bromo-2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.